- Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step, United States, , ,
Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
CAS番号:951163-61-4
MF:C11H22N2O2
メガワット:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
- N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
- tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
- tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
- (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
- I12-0525
- PS-J-131
- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
- CNALVHVMBXLLIY-IUCAKERBSA-N
- MFCD11112079
- tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
- PS-15400
- SCHEMBL1552784
- (3S,5S)-(3-Boc-amino)-5-methylpiperidine
- AC-24389
- Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- AKOS015897943
- TQP0856
- BNB16361
- trans-3-(Boc-amino)-5-methylpiperidine
- (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- EN300-7098612
- tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
- tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
- AKOS015840244
- 1405128-25-7
- 951163-61-4
- DTXSID50647207
- P13429
- CS-0091706
-
- MDL: MFCD11112079
- インチ: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
- InChIKey: CNALVHVMBXLLIY-IUCAKERBSA-N
- ほほえんだ: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 214.16800
- どういたいしつりょう: 214.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 1.00
- ふってん: 313 ºC
- フラッシュポイント: 143 ºC
- PSA: 50.36000
- LogP: 2.22880
- じょうきあつ: 0.0±0.7 mmHg at 25°C
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB534140-1 g |
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; . |
951163-61-4 | 95% | 1g |
€753.60 | 2023-04-14 | |
| TRC | B807708-2.5mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 2.5mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B807708-25mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 25mg |
$ 1568.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | SD0011-5g |
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1250 | 2023-09-07 | |
| Alichem | A129008650-1g |
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 95% | 1g |
$502.95 | 2023-08-31 | |
| Chemenu | CM181492-1g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 1g |
$502 | 2023-01-09 | |
| Chemenu | CM181492-5g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 5g |
$1505 | 2023-01-09 | |
| eNovation Chemicals LLC | D633757-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
$515 | 2024-05-23 | |
| eNovation Chemicals LLC | D633757-5G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1555 | 2024-05-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07595-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
¥ 2,758.00 | 2023-04-12 |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
リファレンス
- Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
リファレンス
- Treatment of antibiotic-resistant bacteria infection, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
リファレンス
- Process for preparation of quinolone intermediates, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
リファレンス
- Process for preparation of quinolinone derivatives, China, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent, China, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, United States, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
リファレンス
- Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
リファレンス
- Stereoselective synthesis of piperidine derivatives, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, 1 atm, rt
リファレンス
- Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Solvents: Acetone , Oxalic acid ; rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
リファレンス
- Preparation method of 3-substituted-5-aminopiperidine with protecting group, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
リファレンス
- Antibacterial quinolone for Pneumonia treatment, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 s, rt → 45 °C
リファレンス
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
リファレンス
- Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C; 45 °C → rt
リファレンス
- Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, 45 °C
リファレンス
- A hydride reduction process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C
リファレンス
- A coupling process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials
- tert-butyl (3S,5S)-1-benzyl-5-methylpiperidin-3-ylcarbamate
- tert-butyl((1S,3S)-1,3-dicyanobutyl)carbamate
- Tert-Butyl (5-Methylpiperidin-3-Yl)Carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-1-(hydroxymethyl)-5-methyl-3-piperidinyl]carbamate
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
注文番号:A858190
在庫ステータス:in Stock
はかる:250mg/1g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:11
価格 ($):180.0/453.0/1613.0
Email:sales@amadischem.com
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 関連文献
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate) 関連製品
- 250275-21-9(Carbamic acid,[(3S,4S)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI))
- 250275-22-0(Carbamic acid,[(3R,4R)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI))
- 250275-23-1(tert-butyl N-[trans-4-methyl-3-piperidyl]carbamate)
- 488728-06-9(tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate)
- 488728-05-8(tert-butyl N-[(3S,4R)-4-ethyl-3-piperidyl]carbamate)
- 454709-84-3(tert-butyl N-(4-methylpiperidin-3-yl)carbamate)
- 1203651-07-3(tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate)
- 1270019-92-5(tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate)
- 250275-20-8(tert-butyl N-[cis-4-methylpiperidin-3-yl]carbamate)
- 169750-96-3(tert-butyl n-(3-methylpiperidin-3-yl)carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):180.0/453.0/1613.0